Cas no 2228834-20-4 (3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid)

3-(3-Bromopyridin-2-yl)-4,4-difluorobutanoic acid is a brominated pyridine derivative featuring a difluorobutanoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and fluorine substituents enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. The difluoromethyl group contributes to metabolic stability, making it valuable in drug discovery for modifying pharmacokinetic properties. Its well-defined structure ensures consistency in synthetic applications, while the carboxylic acid group allows for further derivatization. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and materials science due to its balanced reactivity and stability.
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid structure
2228834-20-4 structure
商品名:3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
CAS番号:2228834-20-4
MF:C9H8BrF2NO2
メガワット:280.066128730774
CID:6586059
PubChem ID:165836280

3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
    • EN300-1959156
    • 2228834-20-4
    • インチ: 1S/C9H8BrF2NO2/c10-6-2-1-3-13-8(6)5(9(11)12)4-7(14)15/h1-3,5,9H,4H2,(H,14,15)
    • InChIKey: CTUFBEDEAQZDJL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CN=C1C(C(F)F)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 278.97065g/mol
  • どういたいしつりょう: 278.97065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959156-0.25g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
0.25g
$1262.0 2023-09-17
Enamine
EN300-1959156-0.1g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
0.1g
$1207.0 2023-09-17
Enamine
EN300-1959156-10.0g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
10g
$5897.0 2023-05-31
Enamine
EN300-1959156-2.5g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
2.5g
$2688.0 2023-09-17
Enamine
EN300-1959156-1.0g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
1g
$1371.0 2023-05-31
Enamine
EN300-1959156-10g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
10g
$5897.0 2023-09-17
Enamine
EN300-1959156-1g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
1g
$1371.0 2023-09-17
Enamine
EN300-1959156-5g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
5g
$3977.0 2023-09-17
Enamine
EN300-1959156-0.05g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
0.05g
$1152.0 2023-09-17
Enamine
EN300-1959156-5.0g
3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid
2228834-20-4
5g
$3977.0 2023-05-31

3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid 関連文献

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3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acidに関する追加情報

Professional Introduction to 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid (CAS No. 2228834-20-4)

3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid, identified by its CAS number 2228834-20-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of both bromopyridine and difluorobutanoic acid moieties, which endow it with unique chemical properties and potential applications in drug discovery and material science.

The structure of 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid consists of a pyridine ring substituted with a bromine atom at the 3-position and an acetic acid derivative with two fluorine atoms at the 4-position. This arrangement creates a molecule with distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The bromine atom provides a reactive site for further functionalization, while the difluorobutanoic acid moiety introduces both lipophilicity and metabolic stability, which are crucial factors in pharmaceutical design.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their role as key scaffolds in many biologically active molecules. The incorporation of a bromine atom into the pyridine ring enhances its reactivity, allowing for diverse chemical transformations that can lead to the synthesis of complex pharmacophores. This makes 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid a promising candidate for use in medicinal chemistry.

The difluorobutanoic acid component of this compound contributes to its unique physicochemical properties. Fluorine atoms are known to influence the metabolic stability and binding affinity of drug molecules. By introducing two fluorine atoms at the 4-position of the butanoic acid chain, the compound achieves enhanced lipophilicity while maintaining good solubility in both aqueous and organic solvents. This balance is critical for ensuring effective drug delivery and absorption.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Studies have shown that 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid exhibits potential as a precursor for the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The bromopyridine moiety can be further modified to introduce additional functional groups that enhance binding interactions with target proteins. This flexibility makes it an attractive building block for structure-based drug design.

The synthesis of 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on bromopyridine derivatives followed by carboxylation at the alpha position of the difluorobutanoic acid moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.

The compound's potential applications extend beyond pharmaceuticals into materials science. The unique combination of electronic and steric properties makes it suitable for use as a ligand in catalytic systems or as a monomer in polymer synthesis. Researchers have explored its use in the development of advanced materials with tailored properties for applications in electronics, coatings, and biodegradable polymers.

In conclusion, 3-(3-bromopyridin-2-yl)-4,4-difluorobutanoic acid (CAS No. 2228834-20-4) is a versatile compound with significant potential in both pharmaceutical and materials science research. Its unique structural features make it an excellent candidate for further exploration in drug discovery and the development of novel materials. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.

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